(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol
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Overview
Description
(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol: is a complex organic compound characterized by its bromine and tert-butyl functional groups attached to a benzene ring, along with a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized through the bromination of (4-(tert-butyl)phenyl)methanol followed by a subsequent alkylation reaction.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from 4-bromobenzene with tert-butylbenzene, followed by hydrolysis.
Industrial Production Methods:
Batch Processing: In an industrial setting, batch processing is often employed to ensure precise control over reaction conditions and product quality.
Catalytic Systems: The use of catalysts such as palladium, copper, or nickel can enhance the efficiency of the synthetic routes.
Chemical Reactions Analysis
(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 4-Bromophenyl(4-(tert-butyl)phenyl)ketone or 4-Bromophenyl(4-(tert-butyl)phenyl)carboxylic acid.
Reduction Products: 4-Bromophenyl(4-(tert-butyl)phenyl)amine or other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(4-(tert-butyl)phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and tert-butyl groups can affect the compound's binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
(4-Bromophenyl)(4-(tert-butyl)phenyl)methanol: is compared with similar compounds such as (4-Bromophenyl)methanol and (4-(tert-butyl)phenyl)methanol :
(4-Bromophenyl)methanol: Lacks the tert-butyl group, resulting in different reactivity and binding properties.
(4-(tert-butyl)phenyl)methanol: Lacks the bromine atom, leading to variations in chemical behavior and biological activity.
The presence of both bromine and tert-butyl groups in This compound makes it unique and valuable in various applications.
Properties
IUPAC Name |
(4-bromophenyl)-(4-tert-butylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOCVKVVORCGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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